molecular formula C25H19N3O3S2 B2830118 N-[(furan-2-yl)methyl]-2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 315710-36-2

N-[(furan-2-yl)methyl]-2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2830118
CAS No.: 315710-36-2
M. Wt: 473.57
InChI Key: USXRYFOGRUAYSS-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidinone core substituted with phenyl groups at positions 3 and 5, a sulfanyl-acetamide side chain at position 2, and a furan-2-ylmethyl moiety. The thienopyrimidinone scaffold is known for its pharmacological relevance, while the sulfanyl and furan groups may influence solubility, bioavailability, and target binding .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S2/c29-21(26-14-19-12-7-13-31-19)16-33-25-27-23-22(20(15-32-23)17-8-3-1-4-9-17)24(30)28(25)18-10-5-2-6-11-18/h1-13,15H,14,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXRYFOGRUAYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NCC4=CC=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Thienopyrimidinone and Pyrimidinone Derivatives

a) 2-Cyano-N-(4-sulfamoylphenyl)acetamide Derivatives ()

Compounds 13a and 13b (Table 1) share a sulfamoylphenyl-acetamide backbone but replace the thienopyrimidinone core with cyano-hydrazinylidene groups. Key differences include:

  • Electronic Effects : The electron-donating methoxy group in 13b enhances solubility compared to the methyl group in 13a , as evidenced by lower melting points (274°C vs. 288°C) .
b) Dihydropyrimidinyl Acetamide ()

Compound 5.6 (2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide) features a dihydropyrimidinone core and dichlorophenyl group. Key distinctions:

  • Activity: Demonstrated anti-exudative effects in rats, suggesting thioacetamide-pyrimidinone hybrids may modulate inflammatory pathways .

Furan-Containing Sulfanyl Acetamides ()

Synthesized 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives highlight:

  • Anti-Exudative Activity : The furan and sulfanyl groups synergistically contribute to anti-inflammatory effects, suggesting the target compound may share similar applications .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Properties of Analogs

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Yield (%) Notable Functional Groups
Target Compound Thieno[2,3-d]pyrimidinone 3,5-Diphenyl, furan-2-ylmethyl N/A N/A Sulfanyl, acetamide
13a () Cyano-hydrazinylidene 4-Methylphenyl, sulfamoylphenyl 288 94 C≡N, C=O, NH2
13b () Cyano-hydrazinylidene 4-Methoxyphenyl, sulfamoylphenyl 274 95 OCH3, C≡N, C=O
5.6 () Dihydropyrimidinone 2,3-Dichlorophenyl, methyl 230 80 Cl, C=O, SCH2
Triazole-furan derivative () 1,2,4-Triazole Furan-2-yl, sulfanyl N/A N/A NH2, S-C linkage

Key Research Findings

Role of Sulfanyl Groups : The sulfanyl linkage in analogs like 5.6 and triazole derivatives enhances hydrogen bonding and redox activity, critical for biological interactions .

Furan vs. Aryl Substituents : Furan’s oxygen atom improves water solubility compared to purely aromatic substituents (e.g., diphenyl in the target compound), but may reduce metabolic stability .

Thienopyrimidinone vs. Pyrimidinone Cores: The thieno-fused system in the target compound likely increases π-stacking capability and rigidity compared to dihydropyrimidinones, favoring kinase or protease inhibition .

Q & A

Basic: What are the key steps in synthesizing this compound, and how is its purity confirmed?

Methodological Answer:
The synthesis typically involves a multi-step protocol:

Core thieno[2,3-d]pyrimidinone formation : Condensation of substituted thiophene derivatives with urea or thiourea under acidic conditions.

Sulfanyl group introduction : Thiolation via nucleophilic substitution using mercaptoacetic acid derivatives.

Acetamide coupling : Reaction with furan-2-ylmethylamine in the presence of coupling agents like EDCI/HOBt.
Purity confirmation : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR; ¹H, ¹³C) and high-resolution mass spectrometry (HRMS) validate structural integrity .

Basic: Which spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., furan methylene at δ ~4.3 ppm) and carbonyl groups (δ ~170–175 ppm).
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–S vibrations at ~500 cm⁻¹) .

Advanced: How can reaction conditions be optimized for higher yield?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalyst screening : Pd/C or CuI improves coupling efficiency in acetamide formation.
  • Temperature control : Stepwise heating (e.g., 80°C for thiolation, 25°C for amine coupling) minimizes side reactions.
  • Real-time monitoring : Use HPLC to track intermediate stability and adjust reaction kinetics .

Advanced: What strategies guide structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent variation : Modify phenyl (e.g., electron-withdrawing Cl, electron-donating OCH₃) or furan groups to assess bioactivity changes.
  • Biological assays : Test derivatives against cancer cell lines (e.g., MTT assay) or enzyme targets (e.g., kinase inhibition).
  • Data correlation : Use computational tools (e.g., CoMFA) to link structural features (e.g., logP, polar surface area) to activity .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay standardization : Replicate experiments under controlled conditions (e.g., same cell line passages, serum-free media).
  • Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions.
  • Meta-analysis : Compare datasets across studies, focusing on variables like IC₅₀ variability (±10% acceptable) .

Advanced: What crystallographic methods determine molecular conformation?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., in ethanol/water).
  • Unit cell analysis : Resolve parameters (e.g., monoclinic P2₁/c, β = 108.7°) to confirm dihedral angles between aromatic rings.
  • Hydrogen bonding : Identify intramolecular interactions (e.g., N–H⋯N) stabilizing folded conformations .

Advanced: How to design bioassays for mechanism-of-action studies?

Methodological Answer:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., ATPase activity with NADH-coupled detection).
  • Cellular pathways : Perform Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or proliferation signals (e.g., ERK phosphorylation).
  • Receptor binding : Radioligand displacement assays (e.g., ³H-labeled competitors) quantify affinity .

Basic: What common reactions does this compound undergo?

Methodological Answer:

  • Oxidation : Sulfanyl to sulfonyl groups using H₂O₂/CH₃COOH.
  • Nucleophilic substitution : Halogenation at the pyrimidine ring with PCl₅.
  • Esterification : Acetamide hydrolysis to carboxylic acid under basic conditions .

Advanced: How to analyze stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 1.2–7.4) and quantify degradation via LC-MS.
  • Thermal stress : Heat at 40–60°C for 72 hours; monitor decomposition by DSC.
  • Light exposure : Use UV-vis spectroscopy to track photodegradation products .

Advanced: Which computational methods predict target interactions?

Methodological Answer:

  • Molecular docking : Screen against PDB structures (e.g., EGFR kinase) using AutoDock Vina.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å).
  • Pharmacophore modeling : Align key features (e.g., hydrogen bond acceptors, hydrophobic pockets) with known inhibitors .

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